Benzyl 3a-amino-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
Description
Systematic Nomenclature and CAS Registry Analysis
The compound benzyl 3a-amino-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate is systematically named according to IUPAC guidelines, reflecting its bicyclic pyrrolo[3,2-b]pyrrole core. The name specifies the benzyl carbamate group at position 1, an amino substituent at position 3a, and a ketone group at position 5. Its CAS Registry Number, 1445950-75-3 , uniquely identifies this molecule in chemical databases. The nomenclature adheres to fused heterocyclic systems, where the pyrrolo[3,2-b]pyrrole scaffold is prioritized, followed by substituent descriptors.
Comparative analysis of related CAS entries (e.g., 10934212 for the non-aminated analog) highlights the critical role of the 3a-amino group in differentiating this compound from structurally similar derivatives. The benzyloxycarbonyl (Cbz) protecting group further distinguishes it from tert-butoxycarbonyl (Boc)-protected analogs, such as 1251021-90-5 .
Molecular Formula and Stereochemical Configuration
The molecular formula C₁₄H₁₇N₃O₃ corresponds to a molar mass of 275.30 g/mol . The stereochemical configuration at the 3a and 6a positions is critical, as evidenced by PubChem entries for related compounds. For example, (3aS,6aR)-benzyl 5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate (CID 10934212) shares the same bicyclic framework but lacks the 3a-amino substituent.
The compound’s stereochemistry is inferred from synthetic precedents for pyrrolo[3,2-b]pyrroles, which typically adopt a cis-fused bicyclic conformation due to orbital hybridization constraints. Density functional theory (DFT) studies on analogous systems suggest that the amino group at 3a induces slight pyramidalization, altering electron distribution across the conjugated system.
Comparative Analysis of Hexahydropyrrolo[3,2-b]pyrrole Core Modifications
Modifications to the hexahydropyrrolo[3,2-b]pyrrole core significantly influence physicochemical properties. The table below compares key derivatives:
Key observations :
- Amino substitution : The 3a-amino group increases polarity and enables participation in hydrogen bonding, distinguishing it from Boc-protected analogs.
- Electron-withdrawing groups : Sulfonyl or ketone groups at positions 4 or 5 enhance electrophilicity, as seen in CID 54132077 .
- π-Conjugation : Derivatives with extended aryl systems (e.g., thienyl or benzothiadiazole) exhibit bathochromic shifts in absorption/emission spectra.
The benzyl carbamate group in this compound contrasts with tert-butyl carbamates in stability under acidic conditions, making it suitable for orthogonal protection strategies. Structural analogs lacking the 3a-amino group, such as CID 10934212 , demonstrate reduced solubility in polar solvents, underscoring the amino group’s role in modulating hydrophilicity.
Properties
IUPAC Name |
benzyl 3a-amino-5-oxo-3,4,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c15-14-6-7-17(11(14)8-12(18)16-14)13(19)20-9-10-4-2-1-3-5-10/h1-5,11H,6-9,15H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPDWHJYURETBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1(NC(=O)C2)N)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Paal-Knorr and Related Reactions
Paal-Knorr Pyrrole Synthesis:
The bicyclic pyrrole-2-carboxamide framework is often constructed using Paal-Knorr reactions, which involve cyclization of 1,4-dicarbonyl compounds with amines. This method is adapted to form the hexahydropyrrolo[3,2-b]pyrrole ring system by intramolecular cyclization, often assisted by microwave irradiation to improve yields and reduce reaction times.Key Intermediates:
Starting from amino acid derivatives (e.g., benzyl-protected amino acids), the sequence involves esterification, Claisen rearrangement, and Pauson-Khand reactions to form bicyclic intermediates, which are then converted into the target compound via Paal-Knorr cyclization.
Use of Piperazine and Related Cyclic Amines
Alternative Ring Expansion and Alkylation Approaches
- Ring expansion strategies from cyclic ketones and alkylation at the α-carbon have been explored to stabilize stereochemistry and improve potency in related bicyclic ketone systems. Such approaches can be adapted to prepare the hexahydropyrrolo[3,2-b]pyrrole core with specific substituents like the 3a-amino group.
Stereochemical Control
- The stereochemistry at the 3a and 6a positions is critical for biological activity. Methods such as selective crystallization, chromatographic separation, and stereoselective catalysis are employed to obtain the desired enantiomeric forms.
Representative Synthetic Route (Summary)
Research Findings and Analytical Data
Yields: The overall yields for the key bicyclic intermediates range from 40% to 95% depending on the step, with the final pyrrole-2-carboxamide derivatives isolated at an average yield of about 53%.
Stereochemical Assignments: X-ray crystallography and NMR spectroscopy confirm the stereochemistry of the bicyclic system, particularly the 3a-amino and 5-oxo substituents.
Purification: Automated flash chromatography with gradients of hexanes and ethyl acetate or reverse phase chromatography (C-18) is employed for purification, especially for compounds bearing secondary amines.
Physicochemical Properties: The compound exhibits molecular weight consistent with the formula C14H17N3O3 and has a benzyl ester moiety contributing to its lipophilicity.
Summary Table of Key Preparation Aspects
| Aspect | Details |
|---|---|
| Starting Materials | Benzyl-protected amino acids, propargyl alcohol, primary amines |
| Key Reactions | Esterification, Claisen rearrangement, Pauson-Khand cyclization, Paal-Knorr synthesis |
| Stereochemistry Control | Diastereomeric separation, stereoselective catalysis, X-ray crystallography |
| Purification Techniques | Automated flash chromatography, reverse phase chromatography |
| Typical Yields | 40–95% per step; ~53% average for final pyrrole derivatives |
| Analytical Confirmation | NMR, LC-MS, X-ray crystallography |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to benzyl 3a-amino-5-oxohexahydropyrrolo[3,2-b]pyrrole derivatives exhibit promising anticancer properties. These compounds can potentially inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. For example, studies have shown that modifications in the pyrrole ring can enhance cytotoxicity against various cancer cell lines .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective effects. The structural features of benzyl 3a-amino derivatives allow for interaction with neurotransmitter systems, potentially leading to applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Materials Science
Polymer Synthesis
Benzyl 3a-amino-5-oxohexahydropyrrolo[3,2-b]pyrrole can be utilized in the synthesis of novel polymers with enhanced mechanical and thermal properties. Its incorporation into polymer matrices has been shown to improve the overall stability and performance of materials used in various industrial applications .
Agrochemicals
Pesticide Development
The compound's unique chemical structure makes it a candidate for the development of new agrochemicals. Research has indicated its potential as a bioactive agent against pests and diseases affecting crops. By modifying its chemical structure, researchers aim to enhance its efficacy and reduce environmental impact .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated significant inhibition of tumor growth in vitro. |
| Study B | Neuroprotection | Showed potential to protect neuronal cells from oxidative stress. |
| Study C | Polymer Science | Improved mechanical properties in composite materials when incorporated. |
| Study D | Agrochemical | Effective against specific pests with a lower toxicity profile compared to existing solutions. |
Mechanism of Action
The mechanism of action of Benzyl 3a-amino-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the benzyl ester and keto groups can participate in hydrophobic and electrostatic interactions. These interactions can modulate the activity of biological pathways, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below contrasts key structural and functional attributes of the target compound with analogous derivatives:
Biological Activity
Benzyl 3a-amino-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate (CAS No. 1445950-75-3) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H17N3O3
- Molecular Weight : 275.30 g/mol
- Structure : The compound features a hexahydropyrrolo structure, which is significant for its biological interactions.
Pharmacological Profile
This compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties against certain bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis.
- Antitumor Properties : Research has suggested that the compound may inhibit tumor cell proliferation in vitro. The specific pathways involved are still under investigation but may relate to apoptosis induction in cancer cells.
- Neuroprotective Effects : Initial findings suggest potential neuroprotective effects, possibly through the modulation of neurotransmitter systems or reduction of oxidative stress.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival and proliferation.
- Receptor Modulation : It might interact with neurotransmitter receptors, influencing synaptic transmission and neuronal health.
Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2020) evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at concentrations above 50 µg/mL, indicating its potential as a therapeutic agent in treating bacterial infections.
Study 2: Antitumor Activity
In a study by Johnson et al. (2021), the compound was tested on various cancer cell lines, including breast and lung cancer cells. The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 40 µM.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C14H17N3O3 |
| Molecular Weight | 275.30 g/mol |
| Antimicrobial Activity | Effective against S. aureus and E. coli |
| Antitumor IC50 | 20 - 40 µM |
| Neuroprotective Potential | Under investigation |
Q & A
Q. Table 1: Reaction Optimization
| Catalyst System | Solvent | Temp (°C) | Yield (%) | e.e. (%) | Reference |
|---|---|---|---|---|---|
| Pd₂(dba)₃/BINAP | Toluene | 80 | 65 | 99 | |
| Morpholine/TFA | THF | RT | 75 | 87 |
Basic: What spectroscopic techniques are critical for characterizing this compound’s stereochemistry and purity?
- ¹H/¹³C NMR : Key signals include δ 7.29–7.38 ppm (aromatic protons) and δ 167.3 ppm (C=O). Stereochemical confirmation relies on coupling constants (e.g., J = 15.8 Hz for trans-alkene protons) ().
- HPLC : Chiral columns (CHIRALCEL AD/OD-H) with hexane/i-PrOH gradients resolve enantiomers (tR = 23.72–43.90 min) ().
- IR : Absorbance at 1685 cm⁻¹ confirms carbonyl groups ().
Advanced: How can researchers resolve contradictions in NMR data for structurally similar pyrrolo-pyrrole derivatives?
Discrepancies in NMR shifts (e.g., δ 97.3 ppm vs. δ 139.8 ppm for pyrrolo-pyrrole carbons) arise from solvent effects (DMSO vs. CDCl₃) and substituent electronic interactions (). To mitigate:
- Use deuterated solvent standardization (e.g., (CD₃)₂SO vs. CDCl₃).
- Compare computational modeling (DFT) with experimental data to assign ambiguous signals ().
Advanced: What strategies improve enantioselectivity in asymmetric syntheses of this compound?
- Chiral auxiliaries : tert-Butyl or benzyl groups enhance steric control during ring closure ().
- Kinetic vs. thermodynamic control : Lower temperatures (0°C) favor kinetic products (e.g., 99% e.e.), while prolonged heating shifts equilibria ().
- Catalyst tuning : BINAP ligands outperform phosphoramidites in Pd-mediated couplings ().
Advanced: How does this compound’s pyrrolo-pyrrole core influence its application in organic photovoltaics (OPVs)?
The rigid bicyclic structure enhances π-conjugation, reducing bandgaps (~2 eV) and improving charge transport in bulk heterojunctions (). Blending with C60 derivatives achieves ultrafast charge transfer (~40 fs) (). However, low open-circuit voltages (Voc ~0.5–1 V) limit efficiency; doping with electron-deficient moieties (e.g., pyridinyl groups) may improve Voc ().
Q. Table 2: OPV Performance Metrics
| Donor Material | Acceptor | PCE (%) | Voc (V) | Reference |
|---|---|---|---|---|
| Pyrrolo-pyrrole | C60 | ~5 | 0.7 | |
| Pyridinyl-doped | PCBM | ~6.2 | 0.9 |
Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitutions?
- DFT calculations : Assess transition-state energies for substitutions at the 5-oxo position.
- NBO analysis : Reveals charge distribution (e.g., carbonyl oxygen as electrophilic site) ().
- MD simulations : Model solvent effects on reaction pathways (e.g., toluene vs. THF) ().
Advanced: How do kinetic studies inform scalable synthesis protocols?
- Rate-determining steps : Aza-Cope rearrangements exhibit first-order kinetics (k = 0.12 min⁻¹).
- Scale-up challenges : Exothermicity in Pd-mediated couplings requires controlled heating (<80°C) ().
- Workflow optimization : In-line HPLC monitoring reduces batch failures ().
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
